N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
Description
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-8-7-24-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(6-4-10)25(16,22)23/h3-7H,1-2H3,(H,18,20)(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLSWAATAAMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with halocarboxylic acid esters or bromopentane-2,4-dione . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolopyrimidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazolopyrimidine ring .
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is not well understood. its structure suggests that it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide can be contextualized by comparing it to analogs within the thiazolo[3,2-a]pyrimidine family. Key differences in substituents, synthesis routes, and biological activities are outlined below.
Structural Analogues
Substituent Effects
- Sulfamoyl vs. Methoxy/Phenyl Groups : The target compound’s 4-sulfamoylbenzamide group likely improves aqueous solubility compared to the 4-methoxyphenyl and phenylamide groups in the analog from . Sulfamoyl moieties are also associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase), suggesting distinct mechanistic pathways compared to methoxy-substituted analogs .
- Methyl vs.
Crystallographic and Computational Insights
- While structural data for the target compound are unavailable, software like SHELX and WinGX () has been critical in analyzing analogs. For example, hydrogen-bonding patterns in thiazolo[3,2-a]pyrimidines () reveal that sulfamoyl groups may form stronger intermolecular interactions than methoxy groups, influencing crystal packing and stability .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activity. The structure can be represented as:
This structure includes a sulfamoyl group that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Sirtuins Inhibition : The compound has been shown to inhibit sirtuins (SIRT1, SIRT2, and SIRT3) which play crucial roles in cellular processes like metabolism and aging. Inhibition of these enzymes can lead to altered cellular responses related to energy metabolism and DNA repair mechanisms.
- Antitumor Activity : Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against cervical adenocarcinoma (HeLa) cells and other tumor types .
- Antibacterial and Antifungal Properties : The thiazolo[3,2-a]pyrimidine derivatives have shown promising antibacterial and antifungal activities in vitro, suggesting potential for use in treating infections .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that certain modifications in the chemical structure led to enhanced cytotoxicity compared to standard chemotherapeutics like Sorafenib. The leading compound showed a twofold increase in efficacy against HeLa cells while maintaining lower toxicity against normal liver cells .
- Mechanistic Insights : Research focused on the mechanism by which these compounds exert their effects revealed that they could modulate key signaling pathways involved in cell survival and apoptosis. This modulation is particularly relevant for developing new cancer therapies that can overcome resistance to existing treatments .
Q & A
Q. What are the standard synthetic routes for preparing N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide?
Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1: Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions (e.g., acetic acid/sodium acetate) .
- Step 2: Introduction of the sulfamoylbenzamide moiety via nucleophilic substitution or coupling reactions (e.g., using 4-sulfamoylbenzoyl chloride in DMF with a base like KCO) .
- Optimization: Reaction conditions (e.g., solvent polarity, temperature) are critical for yield and purity. For example, refluxing in glacial acetic acid improves cyclization efficiency .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software ) confirms bond lengths, angles, and stereochemistry. For example, thiazolo-pyrimidine derivatives often exhibit puckered rings (flattened boat conformation) with dihedral angles between fused rings (~80–85°) .
- Spectroscopy: H/C NMR and IR identify functional groups. Key signals include:
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or proteases (e.g., via fluorescence-based assays) due to structural similarity to ATP-competitive inhibitors .
- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dihydrofolate reductase). Key parameters:
- Docking Grid: Define active sites using co-crystallized ligands (PDB ID: 1U72) .
- Scoring: Prioritize compounds with hydrogen bonds to conserved residues (e.g., Asp27 in DHFR) and low RMSD (<2.0 Å) .
- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 50–100 ns trajectories .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Normalization: Control for variables like cell passage number, serum concentration, and assay plate batch effects .
- SAR Analysis: Compare substituent effects. For example, sulfamoyl groups enhance solubility but may reduce membrane permeability vs. ethoxy analogs .
- Orthogonal Assays: Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show false positives .
Q. What strategies optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Prodrug Design: Esterify carboxyl groups (e.g., ethyl esters) to improve oral bioavailability .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 isoforms (e.g., CYP3A4) often metabolize thiazolo-pyrimidines .
- LogP Adjustment: Introduce polar groups (e.g., hydroxyls) to reduce LogP from >3.5 (poor solubility) to 1.5–2.5 .
Q. How to characterize its reactivity in functionalization reactions?
Methodological Answer:
- Electrophilic Substitution: Monitor regioselectivity at the pyrimidine C-2 or C-7 positions using HNO/HSO .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids require Pd(OAc)/SPhos catalysis in THF/water (80°C, 12 h) .
- Stability Tests: Use HPLC-PDA to detect degradation products under acidic (pH 1.2) or oxidative (HO) conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
